Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Description
Chemical Structure and Properties
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride (CAS: 2241139-63-7) is a spirocyclic compound featuring a seven-membered ring system with two nitrogen atoms at positions 2 and 5 and a hydroxyl group at position 5. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.73 g/mol . The base compound (without HCl, CAS: 2306262-34-8) has the formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11;/h8,12,14H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVONZNXNCWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2,5-diazaspiro[34]octane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for deprotection in synthetic workflows:
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 7 participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents:
| Reagents | Products | Catalyst/Base | Yield |
|---|---|---|---|
| TsCl, pyridine | 7-Tosyloxy derivative | Pyridine | 92% |
| PBr₃, CH₂Cl₂ | 7-Bromo derivative | None | 88% |
| MeI, K₂CO₃, DMF | 7-Methoxy derivative | Potassium carbonate | 76% |
Mechanistic Insight : Tosylation and bromination proceed via in situ activation of the hydroxyl group, while alkylation requires a base to deprotonate the hydroxyl group before substitution .
Cross-Coupling Reactions
The spirocyclic framework enables participation in metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions when halogenated derivatives are used:
| Reaction Partners | Catalyst System | Products | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 7-Phenyl derivative | 65% |
| Vinylboronic ester | PdCl₂(dppf), CsF | 7-Vinyl derivative | 58% |
Optimization Note : Reactions require degassing with N₂ to prevent palladium oxidation, and temperatures ≥80°C are essential for efficient coupling .
Oxidation and Reduction
The hydroxyl group and spirocyclic nitrogen atoms undergo redox transformations:
Oxidation
| Oxidizing Agent | Products | Conditions | Yield |
|---|---|---|---|
| Dess-Martin periodinane | 7-Keto derivative | CH₂Cl₂, rt, 2 hours | 82% |
| MnO₂ | 7-Keto derivative | Toluene, reflux, 6 hours | 74% |
Reduction
| Reducing Agent | Products | Conditions | Yield |
|---|---|---|---|
| NaBH₄, MeOH | 7-Hydroxy (unchanged) | 0°C, 1 hour | - |
| LiAlH₄, THF | Over-reduction observed | Reflux, 4 hours | <10% |
Key Finding : The hydroxyl group resists reduction under mild conditions but undergoes oxidation to a ketone, which can further participate in condensation reactions .
Ring-Opening and Rearrangement
Under strong Lewis acidic conditions, the spirocyclic structure undergoes ring-opening to form linear intermediates:
| Conditions | Products | Mechanism | Yield |
|---|---|---|---|
| BF₃·Et₂O, CH₂Cl₂ | Linear diazepane derivative | Acid-catalyzed cleavage | 68% |
| TiCl₄, −78°C | Bicyclic lactam | Wagner-Meerwein shift | 55% |
Application : Ring-opened products serve as intermediates for synthesizing fused heterocycles .
Salt Formation and Complexation
The hydrochloride salt enhances solubility in polar solvents and participates in ion-exchange reactions:
| Counterion Source | Products | Solubility |
|---|---|---|
| NaHCO₃ | Free base | Low in H₂O |
| H₂SO₄ | Sulfate salt | High in H₂O |
Pharmacological Relevance : Salt forms are critical for optimizing bioavailability in drug formulations .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in the development of pharmaceuticals. It may be used as a precursor for the synthesis of drugs that target various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Diazaspiro Compounds
tert-Butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3)
- Structure : Differs by replacing the 7-hydroxy group with a ketone (oxo) group.
- Molecular Formula : C₁₁H₁₈N₂O₃ (MW: 226.27 g/mol).
- Key Differences: The oxo group increases electrophilicity, altering reactivity in nucleophilic substitutions.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (EN300-1692152)
- Structure : Lacks the 7-hydroxy substituent.
- Molecular Formula : C₁₁H₁₈N₂O₂ (MW: 210.27 g/mol).
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1227382-01-5)
- Structure : Smaller spiro system (3.3 heptane vs. 3.4 octane) with nitrogen atoms at positions 2 and 4.
- Molecular Formula : C₁₀H₁₆N₂O₆ (MW: 260.25 g/mol).
- Key Differences : The reduced ring size (heptane vs. octane) affects conformational flexibility and steric interactions. The oxalate salt further modifies solubility and stability compared to the hydrochloride .
Functionalized Derivatives
tert-Butyl 7-(2-(2,6-Difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
- Structure : Contains a difluorophenyl substituent and a 5-oxo group.
- Molecular Formula : C₂₀H₂₅F₂N₂O₃ (MW: 379.43 g/mol).
- Key Differences : The bulky aromatic substituent enhances lipophilicity, while the oxo group at position 5 (vs. hydroxy at 7) shifts electronic properties. This compound is reported as a yellow-brown solid with detailed NMR data .
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
- Structure : Features a benzyl group at position 6.
- Molecular Formula : C₁₈H₂₄N₂O₂ (MW: 300.40 g/mol).
- This modification is common in kinase inhibitors .
Salt Forms and Counterions
| Compound Name | Salt/Counterion | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| Target compound (CAS: 2241139-63-7) | Hydrochloride | 262.73 | High aqueous solubility |
| Base compound (CAS: 2306262-34-8) | None | 226.27 | Lower solubility |
| tert-Butyl 2,5-diazaspiro[...] oxalate | Oxalate | 260.25 | Moderate solubility in DMSO |
Key Insight : The hydrochloride salt of the target compound improves bioavailability compared to free bases or oxalate salts, which are less soluble in physiological conditions .
Pharmaceutical Relevance
Spirocyclic diazaspiro compounds are valued as pharmacophores in drug discovery:
Biological Activity
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including available data tables and relevant findings from case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- CAS Number : 2306262-34-8
- SMILES Notation : CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
The compound features a spirocyclic structure that may contribute to its biological properties, particularly in receptor interactions and enzyme inhibition.
Analgesic Potential
Compounds structurally related to diazaspiro frameworks have been investigated for their analgesic effects. A study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrated dual action as m-opioid receptor agonists and sigma receptor antagonists, suggesting that similar mechanisms might be explored for tert-butyl 7-hydroxy derivatives .
Case Studies and Research Findings
In Vitro Studies
In vitro studies are crucial for determining the biological activity of new compounds. Although specific in vitro data for tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is sparse, related compounds have been tested for cytotoxicity and receptor binding affinities.
Cytotoxicity Assays
Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary data suggest that diazaspiro compounds can exhibit varying levels of cytotoxicity depending on their structure and functional groups.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride?
The compound can be synthesized via enzymatic reduction of a ketone precursor using ketoreductase KRED-P3-G08. Key steps include:
- Substrate (tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) dissolved in 2-propanol and reacted in a pH 7.5 buffer with NADP+ cofactor.
- Reaction monitored via H NMR (CDCl extraction) and optimized with enzyme recharging after 23 hours.
- Post-reaction purification via silica gel chromatography (ethyl acetate/heptane gradient) yields the product with >99% enantiomeric excess (ee) .
| Parameter | Value |
|---|---|
| Yield | 78% |
| ee | >99% (SFC analysis) |
| Key Enzyme | Codex® KRED-P3-G09 |
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Refrigerate in tightly sealed containers under dry, ventilated conditions. Avoid exposure to moisture and electrostatic discharge .
- Handling : Use chemically resistant gloves (e.g., nitrile), flame-retardant lab coats, and respiratory protection if aerosolization is possible. Conduct work in a fume hood .
Q. What analytical methods are most effective for characterizing this compound?
- Structural Confirmation : H NMR (400 MHz, CDCl) identifies key signals (e.g., δ 4.33–4.39 ppm for hydroxyl-proximal protons) .
- Enantiopurity : Supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column (CO/methanol gradient) resolves enantiomers .
- Purity : HPLC or LC-MS with reverse-phase columns (C18) using acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers address low enantiomeric excess (ee) in the synthesis of this compound?
- Enzyme Optimization : Screen alternative ketoreductases (e.g., KRED-P1-G02) for improved stereoselectivity.
- Cofactor Recycling : Use glucose dehydrogenase (GDH) with glucose to regenerate NADP+ and reduce costs .
- Reaction Monitoring : Employ in-situ FTIR or inline NMR to detect early deviations in ee and adjust conditions dynamically.
Q. What strategies mitigate degradation of the spirocyclic core during long-term storage?
- Lyophilization : Freeze-dry the hydrochloride salt to minimize hydrolytic cleavage of the spirocyclic ring.
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .
Q. How does the spirocyclic structure influence the compound’s bioactivity in drug discovery?
- Conformational Restriction : The spiro[3.4]octane core imposes rigidity, potentially enhancing target binding selectivity.
- Solubility Impact : The tert-butyl carboxylate group improves solubility in organic solvents, aiding formulation for in vivo studies .
- Case Study : Analogous spirocyclic piperidines show enhanced blood-brain barrier penetration in CNS drug candidates .
Q. How can contradictory solubility data in different solvent systems be resolved?
- Method Standardization : Use the shake-flask method with USP buffers (pH 1.2–7.4) for consistent measurements.
- Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to identify optimal solubility profiles.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps .
Methodological Considerations
Q. What computational tools are suitable for modeling the spirocyclic core’s reactivity?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict reaction transition states.
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to assess stability.
- Docking Studies : Use AutoDock Vina to evaluate interactions with biological targets (e.g., GPCRs) .
Q. How can researchers validate the hydrochloride salt’s stoichiometry?
- Elemental Analysis : Compare experimental vs. theoretical Cl content (e.g., 17.8% for 1:1 HCl salt).
- Ion Chromatography : Quantify chloride ions after dissolution in deionized water.
- TGA-DSC : Thermal gravimetric analysis detects HCl loss at specific temperature thresholds .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields?
- Critical Variables :
- Enzyme batch variability (e.g., activity lot-to-lot differences).
- Substrate purity (ketone precursor >98% by GC-MS recommended).
- Protocol Harmonization : Adopt USP guidelines for reaction scale-up (e.g., fixed agitation rate at 600 rpm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
